molecular formula C7H9ClN2 B041054 N-[(6-chloropyridin-3-yl)methyl]-N-methylamine CAS No. 120739-62-0

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Cat. No. B041054
M. Wt: 156.61 g/mol
InChI Key: XALCOJXGWJXWBL-UHFFFAOYSA-N
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Patent
US05034404

Procedure details

A mixture of 15.05g of 2-chloro-5-(chloromethyl) pyridine and 50ml of acetonitrile was dropwise added to a mixture of 36g of 40% methylamine aqueous solution and 200ml of acetonitrile during an hour at room temperature and stirred for an hour and a half. The reaction mixture was concentrated. The resulting residue to which 100ml of water was added, was neutralized by sodium hydrogen carbonate, saturated with sodium chloride and extracted with dichloromethane (200ml×2). The organic layer was dried over anhydrous magnesium sulfate, concentrated and purified by a column chromatography [developing solvent: dichloromethane-methanol (4:1)] to afford 8.77g of 2-chloro-5(methylaminomethyl)pyridine as a yellowish brown liquid.
Quantity
15.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
36g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.[CH3:10][NH2:11]>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:11][CH3:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
15.05 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
36g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
The resulting residue to which 100ml of water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (200ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by a column chromatography [developing solvent: dichloromethane-methanol (4:1)]

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 8.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.